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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hirshfeld surface analysis with alternative

computational methods for the validation and quantification of intermolecular interactions.

Understanding these non-covalent forces is paramount in fields ranging from crystal

engineering to drug design, where they govern molecular packing, polymorphism, and ligand-

receptor binding. This document offers an objective overview of the theoretical underpinnings,

practical applications, and comparative performance of Hirshfeld surface analysis, Quantum

Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots.

Overview of Analytical Methods
Intermolecular interactions, though weak individually, collectively determine the supramolecular

architecture and properties of molecular crystals. Their accurate characterization is thus a
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critical aspect of materials science and drug development. Here, we compare three powerful

computational techniques for their analysis.

Hirshfeld Surface Analysis: This method provides a visual and quantitative framework for

analyzing intermolecular contacts in a crystal. The Hirshfeld surface is constructed by

partitioning the crystal electron density into regions where the contribution from a specific

molecule (the promolecule) dominates that of all other molecules in the crystal.[1] This "whole-

of-structure" view allows for the simultaneous visualization of all intermolecular contacts.[2]

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that

analyzes the topology of the electron density to define atoms, bonds, and molecular structure.

[3][4] Within QTAIM, the presence of a bond critical point (BCP) between two atoms is

indicative of an interaction.[5] The properties of the electron density at the BCP can be used to

characterize and quantify the strength and nature of the interaction.[6]

Non-Covalent Interaction (NCI) Plots: NCI analysis is a visualization technique based on the

electron density and its reduced density gradient.[7][8] It identifies regions of non-covalent

interactions in real space and characterizes them as attractive (e.g., hydrogen bonds, van der

Waals forces) or repulsive (e.g., steric clashes) based on the sign of the second eigenvalue of

the electron density Hessian.[8] NCI plots provide intuitive 3D isosurfaces that highlight the

location and nature of these interactions.[5]

Quantitative Comparison of Analytical Methods
The following table summarizes key quantitative outputs from Hirshfeld surface analysis,

QTAIM, and NCI plots for the analysis of intermolecular interactions. The data presented are

representative values from different studies on similar types of interactions to facilitate a

comparative understanding.
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Analytical
Method

Interaction
Type

Quantitative
Output

Typical Values Reference

Hirshfeld Surface

Analysis
H···H contacts

Percentage of

total surface area
46.8% [9]

O···H/H···O

contacts

Percentage of

total surface area
23.5% [9]

C···H/H···C

contacts

Percentage of

total surface area
15.8% [9]

N···H/H···N

contacts

Percentage of

total surface area
22.2% [4]

Cl···H/H···Cl

contacts

Percentage of

total surface area
13.4% [4]

Interaction

Energy (E_tot)
Energy (kJ/mol) -57.5 [9]

QTAIM
Se···Cl

Chalcogen Bond

Electron Density

at BCP (ρ)
0.0132 a.u. [2]

Laplacian of

Electron Density

(∇²ρ)

0.0384 a.u. [2]

Se···S

Chalcogen Bond

Electron Density

at BCP (ρ)
0.0125 a.u. [2]

Laplacian of

Electron Density

(∇²ρ)

0.0351 a.u. [2]

NCI Plot Hydrogen Bond sign(λ₂)ρ
-0.06 to -0.02

a.u.
[10]

Van der Waals

Interaction
sign(λ₂)ρ -0.02 to 0.02 a.u. [11]

Steric Repulsion sign(λ₂)ρ 0.02 to 0.06 a.u. [10]
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Note: The values for Hirshfeld surface analysis represent the percentage contribution of

specific contacts to the total Hirshfeld surface area, providing a quantitative measure of their

prevalence in the crystal packing. The interaction energy is calculated using CrystalExplorer's

energy models. For QTAIM, the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical

point are key descriptors of interaction strength and nature. In NCI plots, the value of sign(λ₂)ρ

distinguishes between attractive and repulsive interactions, with more negative values

indicating stronger attractive forces.

Experimental and Computational Protocols
Hirshfeld Surface Analysis using CrystalExplorer
This protocol outlines the general steps for performing Hirshfeld surface analysis and

calculating interaction energies using the CrystalExplorer software.[12]

Input Data: A Crystallographic Information File (CIF) of the molecule of interest is required as

input.[13]

Surface Generation:

Open the CIF file in CrystalExplorer.

Select the molecule for which the Hirshfeld surface is to be generated.

From the "Surfaces" menu, select "Hirshfeld Surface". The software calculates the

promolecule electron density and generates the 3D Hirshfeld surface.[14]

Surface Property Mapping:

The generated surface can be mapped with various properties to visualize different

aspects of intermolecular interactions. Common properties include:

d_norm: A normalized contact distance that highlights regions of close contact with red

spots.[15]

Shape Index and Curvedness: These properties help identify complementary shapes

between interacting molecules, which is particularly useful for visualizing π-π stacking

interactions.[2]
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Electrostatic Potential: This maps the electrostatic potential onto the surface, with red

regions indicating negative potential (hydrogen bond acceptors) and blue regions

indicating positive potential (hydrogen bond donors).[15]

2D Fingerprint Plots:

From the "Fingerprints" menu, generate the 2D fingerprint plot. This plot is a 2D histogram

of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ)

the surface.

The fingerprint plot can be decomposed to show the percentage contribution of different

types of intermolecular contacts (e.g., H···H, O···H, C···H) to the total surface area.[15]

Interaction Energy Calculation:

Select a molecule and its interacting neighbors within a specified radius.

Use the "Calculate" -> "Interaction Energies" function. CrystalExplorer employs pre-

parameterized energy models (e.g., CE-B3LYP) to calculate the electrostatic, polarization,

dispersion, and repulsion components of the interaction energy.[16][17]

QTAIM Analysis using Multiwfn
This protocol describes the general workflow for performing a QTAIM analysis using the

Multiwfn software, typically from a wavefunction file generated by a quantum chemistry

program like Gaussian or ORCA.[18]

Wavefunction Generation: Perform a single-point energy calculation for the molecular system

of interest using a quantum chemistry package (e.g., Gaussian, ORCA) and generate a

wavefunction file (e.g., .wfn, .wfx, or .fchk).[19]

Loading the Wavefunction: Start Multiwfn and load the generated wavefunction file.

Topological Analysis:

Select the "Topological Analysis" main function.
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Choose the option to find critical points (CPs). Multiwfn will search for nuclear CPs, bond

CPs, ring CPs, and cage CPs.

Analysis of Bond Critical Points (BCPs):

Once the CPs are found, Multiwfn will provide a list of the BCPs and their properties.

Key properties to analyze for intermolecular interactions include:

Electron density (ρ): Higher values indicate stronger interactions.

Laplacian of the electron density (∇²ρ): A positive value is characteristic of closed-shell

interactions (like hydrogen bonds and van der Waals forces), while a negative value

indicates a shared-shell (covalent) interaction.

Visualization: The bond paths and critical points can be visualized directly in Multiwfn or

exported for visualization in other software like VMD.

NCI Plot Generation using Multiwfn and VMD
This protocol outlines the steps to generate and visualize NCI plots using Multiwfn and VMD.

Wavefunction Generation: As with QTAIM, a wavefunction file from a quantum chemistry

calculation is required.

NCI Analysis in Multiwfn:

Load the wavefunction file into Multiwfn.

Select the "Weak Interactions Analysis" main function.

Choose the "NCI plot" option. Multiwfn will calculate the reduced density gradient (RDG)

and the sign of the second Hessian eigenvalue multiplied by the electron density

(sign(λ₂)ρ).

Generating Cube Files: Multiwfn will generate cube files for the RDG and sign(λ₂)ρ.

Visualization in VMD:
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Open the molecular structure file (e.g., .xyz) in VMD.

Load the generated cube files as volumetric data.

Create an isosurface of the RDG at a low value (typically around 0.5 a.u.) to visualize the

regions of non-covalent interactions.

Color the isosurface using the sign(λ₂)ρ data. Typically, blue is used for strong attractive

interactions (negative sign(λ₂)ρ), green for weak van der Waals interactions (sign(λ₂)ρ

near zero), and red for repulsive interactions (positive sign(λ₂)ρ).[11]

Visualization of Methodological Workflows
The following diagrams, created using the DOT language, illustrate the workflows for Hirshfeld

surface analysis, QTAIM, and NCI plot generation.

Input

Processing (CrystalExplorer)

Output

Crystallographic Information File (CIF)

Generate 3D Hirshfeld Surface Calculate Interaction Energies

Map Surface Properties (d_norm, ESP, etc.) Generate 2D Fingerprint Plots

Visualized 3D Surface Quantitative Contact Percentages Interaction Energy Values

Click to download full resolution via product page
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Hirshfeld Surface Analysis Workflow

Input

Processing (Multiwfn/AIMAll)

Output

Wavefunction File (.wfn, .fchk)

Topological Analysis of Electron Density

Find Critical Points (BCPs, RCPs, etc.)

Analyze BCP Properties

Molecular Graph (Bond Paths)BCP Data (ρ, ∇²ρ)

Click to download full resolution via product page

QTAIM Analysis Workflow
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Input

Processing (NCIPLOT/Multiwfn)

Output (VMD)

Wavefunction File (.wfn, .fchk)

Calculate Reduced Density Gradient (RDG) Calculate sign(λ₂)ρ

Generate Cube Files

Visualize 3D NCI Isosurface Generate 2D Scatter Plot

Click to download full resolution via product page

NCI Plot Generation Workflow

Conclusion
Hirshfeld surface analysis, QTAIM, and NCI plots are powerful and complementary tools for the

investigation of intermolecular interactions. Hirshfeld surface analysis excels at providing a

holistic and quantitative overview of the crystal packing environment. QTAIM offers a rigorous,

parameter-free definition of bonding based on the topology of the electron density, providing

precise quantitative descriptors for specific interactions. NCI plots offer an intuitive and visually

appealing method for identifying and characterizing the nature of non-covalent interactions in

real space.

The choice of method will depend on the specific research question. For a comprehensive

understanding of crystal packing and the relative importance of different contacts, Hirshfeld

surface analysis is an excellent starting point. For a detailed quantum mechanical

characterization of a specific bond, QTAIM is the method of choice. For a quick and intuitive
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visualization of the non-covalent interaction landscape, NCI plots are highly effective. For a

thorough investigation, a combined approach utilizing all three methods can provide a rich and

detailed picture of the intermolecular forces at play, which is invaluable for rational drug design

and the engineering of novel materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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